1-Iodohexadecane
Overview
Description
1-Iodohexadecane, also known as cetyl iodide or hexadecyl iodide, is an organoiodine compound with the molecular formula C₁₆H₃₃I. It is a colorless to yellow liquid that may discolor upon exposure to light. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodohexadecane can be synthesized through the iodination of hexadecane. One common method involves the reaction of hexadecane with iodine and a phosphorus-based catalyst under controlled conditions. The reaction typically proceeds as follows: [ \text{C}{16}\text{H}{34} + \text{I}2 \rightarrow \text{C}{16}\text{H}_{33}\text{I} + \text{HI} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar iodination reactions but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Iodohexadecane primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Reduction: Reduction of the iodine atom to form hexadecane.
Oxidation: Although less common, it can undergo oxidation under specific conditions to form various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium ethoxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
Nucleophilic Substitution: Formation of hexadecyl derivatives such as hexadecylamine, hexadecylthiol, and hexadecyl alcohol.
Reduction: Formation of hexadecane.
Oxidation: Formation of hexadecanoic acid and other oxidized derivatives
Scientific Research Applications
1-Iodohexadecane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of surfactants and ionic liquids. It is also employed in various organic synthesis reactions.
Biology: Utilized in the study of lipid membranes and as a component in the preparation of lipid-based nanoparticles.
Medicine: Investigated for its potential therapeutic effects, such as its role in alleviating atopic dermatitis by enhancing skin barrier function and reducing inflammation
Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of other organic compounds
Mechanism of Action
The mechanism of action of 1-iodohexadecane varies depending on its application. In the context of atopic dermatitis, it is believed to exert its effects by:
Disrupting SNARE Protein-Linked Degranulation: Inhibiting the release of histamine and other inflammatory mediators from mast cells.
Enhancing Skin Barrier Proteins: Increasing the expression of filaggrin and loricrin, which are crucial for maintaining skin barrier integrity.
Comparison with Similar Compounds
1-Bromohexadecane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to 1-iodohexadecane.
1-Chlorohexadecane: Contains a chlorine atom and is even less reactive than 1-bromohexadecane.
Hexadecane: The parent hydrocarbon without any halogen substitution. It is non-reactive in most chemical reactions.
Uniqueness of this compound: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity is advantageous in various synthetic applications, making it a valuable compound in organic chemistry .
Properties
IUPAC Name |
1-iodohexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWHQYDMBYABKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049317 | |
Record name | 1-Iodohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid or melt; mp = 21-23 deg C; [Alfa Aesar MSDS] | |
Record name | 1-Iodohexadecane | |
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CAS No. |
544-77-4, 40474-98-4 | |
Record name | 1-Iodohexadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Iodohexadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecane, iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040474984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecane, 1-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Iodohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodohexadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-IODOHEXADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO95X48M8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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